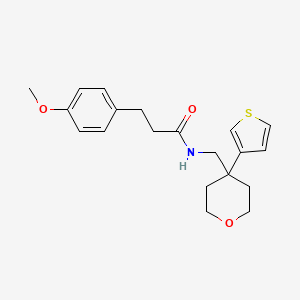
3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H25NO3S and its molecular weight is 359.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-methoxyphenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight: 305.44 g/mol
- Functional Groups: The presence of a methoxy group, thiophene ring, and tetrahydropyran moiety contributes to its reactivity and interaction with biological systems.
Antioxidant Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of this compound has been assessed using the DPPH radical scavenging method. Preliminary findings show that it may exhibit antioxidant capabilities comparable to established antioxidants like ascorbic acid .
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. Notably, derivatives containing methoxyphenyl and thiophene groups have demonstrated cytotoxic effects against multiple cancer cell lines, including:
- U-87 (human glioblastoma)
- MDA-MB-231 (triple-negative breast cancer)
In these studies, compounds similar to this compound showed enhanced cell death rates compared to controls, suggesting a promising avenue for further research in cancer therapeutics .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Reactive Oxygen Species (ROS) Scavenging: The methoxy group may enhance electron donation capabilities, aiding in ROS neutralization.
- Cell Cycle Arrest: Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes: Compounds with similar structures have been shown to inhibit enzymes involved in tumor progression.
Study 1: Antioxidant Properties
A study evaluated the antioxidant activity of various derivatives of propanamides, including those with methoxy and thiophene substituents. The results indicated that certain derivatives exhibited radical scavenging activity significantly higher than ascorbic acid, with IC50 values demonstrating potent antioxidant effects .
Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of methoxyphenyl derivatives against human cancer cell lines. The results showed that compounds bearing the tetrahydropyran moiety exhibited greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity against specific cancer types .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzamide | Methoxy group; simple amide structure | Antimicrobial |
| 3-Methoxyphenylthiazole | Thiazole ring; phenolic substituents | Anticancer |
| Tetrahydropyran derivatives | Similar cyclic structure; varied substituents | Diverse biological activities |
This table illustrates how structural similarities can lead to diverse biological activities among related compounds.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-23-18-5-2-16(3-6-18)4-7-19(22)21-15-20(9-11-24-12-10-20)17-8-13-25-14-17/h2-3,5-6,8,13-14H,4,7,9-12,15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMVNZOCJGMWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














